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Compound of Interest

Compound Name:
3-(3-Fluorophenoxy)propanoic

acid

Cat. No.: B140637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(3-Fluorophenoxy)propanoic
acid, a chemical intermediate with significance in synthetic organic chemistry. This document

consolidates its chemical identifiers, physicochemical properties, and key experimental

protocols. While direct biological activity data for this compound is limited in publicly available

literature, its role as a precursor in the synthesis of more complex molecules, such as

chromanone derivatives, is highlighted. This guide is intended to serve as a foundational

resource for researchers utilizing this compound in their synthetic endeavors.

Chemical Identifiers and Properties
3-(3-Fluorophenoxy)propanoic acid is a substituted propanoic acid derivative. Its core

structure consists of a propanoic acid moiety linked to a 3-fluorophenoxy group via an ether

bond.

Identifiers
A comprehensive list of identifiers for 3-(3-Fluorophenoxy)propanoic acid is provided in the

table below, facilitating its unambiguous identification in databases and literature.
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Identifier Value

CAS Number 133077-42-6

Molecular Formula C₉H₉FO₃

Molecular Weight 184.16 g/mol

IUPAC Name 3-(3-fluorophenoxy)propanoic acid

Canonical SMILES C1=CC(=CC(=C1)F)OCCC(=O)O

InChI
InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-

9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChIKey TWGIQPNNPXKPLC-UHFFFAOYSA-N

Physicochemical Properties
The known physicochemical properties of 3-(3-Fluorophenoxy)propanoic acid are

summarized in the following table. These properties are crucial for designing experimental

conditions, including solvent selection and purification methods.

Property Value

Density 1.268 g/cm³

Boiling Point 262.2 °C at 760 mmHg

Flash Point 112.4 °C

pKa (Predicted) 4.17 ± 0.10

LogP 1.679

Topological Polar Surface Area 46.53 Å²

Synthesis and Experimental Protocols
3-(3-Fluorophenoxy)propanoic acid is primarily utilized as a chemical intermediate. While a

specific, detailed protocol for its synthesis is not readily available in peer-reviewed literature, a
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general and analogous synthetic methodology can be inferred from standard organic chemistry

principles, such as the Williamson ether synthesis.

General Synthesis of Aryloxypropanoic Acids
A plausible synthetic route to 3-(3-Fluorophenoxy)propanoic acid involves the reaction of 3-

fluorophenol with a suitable three-carbon synthon containing a carboxylic acid or a precursor

group. A common method is the Williamson ether synthesis.

Reaction Scheme:

3-Fluorophenol

+

3-Halopropanoic acid ester

Base (e.g., K₂CO₃)

Solvent (e.g., Acetone)

Ester Intermediate Hydrolysis (Acid or Base) 3-(3-Fluorophenoxy)propanoic acid

Click to download full resolution via product page

Figure 1. General workflow for the synthesis of 3-(3-Fluorophenoxy)propanoic acid.

Experimental Protocol (Hypothetical, based on analogous reactions):

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-fluorophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.0-2.5

eq), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the
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formation of the phenoxide.

Alkylation: Add a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate (1.1-1.2 eq),

dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can

be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove inorganic salts. Concentrate the filtrate under reduced pressure.

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be

achieved by heating with an aqueous solution of a strong base (e.g., NaOH) followed by

acidification with a strong acid (e.g., HCl), or by acid-catalyzed hydrolysis.

Purification: The crude 3-(3-Fluorophenoxy)propanoic acid can be purified by

recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by

column chromatography.

Use as an Intermediate in Chromanone Synthesis
A key application of 3-(3-Fluorophenoxy)propanoic acid is its use as a precursor in the

synthesis of 7-fluoro-4-chromanone. This transformation is typically achieved through an

intramolecular Friedel-Crafts acylation (cyclization).

Reaction Scheme:

3-(3-Fluorophenoxy)propanoic acid

+

Cyclizing Agent (e.g., Polyphosphoric Acid)

7-Fluoro-4-chromanone

Click to download full resolution via product page

Figure 2. Cyclization of 3-(3-Fluorophenoxy)propanoic acid to 7-Fluoro-4-chromanone.
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Experimental Protocol (General Procedure):

Reaction Setup: 3-(3-Fluorophenoxy)propanoic acid is mixed with a strong acid catalyst

that also serves as a solvent, such as polyphosphoric acid (PPA) or Eaton's reagent.

Reaction: The mixture is heated, typically at temperatures ranging from 80 to 120 °C, for a

period of 1 to 4 hours, with stirring.

Work-up: The reaction mixture is cooled and then carefully poured into ice water to quench

the reaction and precipitate the product.

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl

acetate or dichloromethane.

Purification: The combined organic layers are washed, dried, and the solvent is evaporated.

The crude 7-fluoro-4-chromanone can then be purified by column chromatography or

recrystallization.

Spectroscopic Data
While a comprehensive set of publicly available spectra for 3-(3-Fluorophenoxy)propanoic
acid is scarce, the expected spectroscopic features can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

two methylene groups of the propanoic acid chain, and the acidic proton of the carboxylic acid.

The aromatic protons would exhibit splitting patterns characteristic of a 1,3-disubstituted

benzene ring, further complicated by coupling to the fluorine atom. The methylene protons

adjacent to the oxygen and the carbonyl group would appear as triplets. The carboxylic acid

proton would be a broad singlet, typically downfield.

¹³C NMR Spectroscopy
The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon

atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly

downfield. The aromatic carbons would appear in the typical aromatic region, with their
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chemical shifts influenced by the fluorine and ether substituents. The two methylene carbons

would be observed in the aliphatic region.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretching absorption for the

carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption

for the carbonyl group would be present around 1700-1725 cm⁻¹. C-O stretching vibrations for

the ether and carboxylic acid would also be observed, along with characteristic absorptions for

the aromatic ring.

Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of

the compound (184.16 g/mol ). Fragmentation patterns would likely involve the loss of the

carboxylic acid group and cleavage of the ether bond.

Biological Activity and Signaling Pathways
There is currently a lack of substantial, publicly available data on the specific biological activity

or the involvement of 3-(3-Fluorophenoxy)propanoic acid in any signaling pathways. Its

primary role appears to be that of a building block in the synthesis of more complex, potentially

biologically active molecules. The biological properties of the final products, such as the

chromanone derivatives, would be of greater interest in drug discovery and development. The

introduction of the fluorine atom in this intermediate can be a strategic choice to modulate the

physicochemical and pharmacokinetic properties of the final target molecules.

Conclusion
3-(3-Fluorophenoxy)propanoic acid is a valuable chemical intermediate, particularly in the

synthesis of fluorinated heterocyclic compounds like 7-fluoro-4-chromanone. This guide has

provided a summary of its key identifiers, physicochemical properties, and generalized

experimental protocols for its synthesis and application. While direct biological data is not

currently available, its utility in constructing more complex molecules underscores its

importance for researchers in synthetic and medicinal chemistry. Further research into the

biological effects of this compound and its derivatives could reveal novel applications.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(3-
Fluorophenoxy)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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